

Feniralstat's Specificity for Plasma Kallikrein: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Feniralstat*

Cat. No.: *B10854778*

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of **Feniralstat**, an investigational small molecule inhibitor of plasma kallikrein, with other approved and clinical-stage inhibitors. The focus is on the specificity of these molecules for their target, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Plasma Kallikrein and its Inhibition

Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system, a pathway involved in inflammation, blood pressure regulation, and coagulation.^{[1][2]}

Dysregulation of this system, often due to a deficiency in its primary inhibitor, C1-esterase inhibitor (C1-INH), leads to conditions like Hereditary Angioedema (HAE), characterized by recurrent and debilitating swelling attacks.^[3] Inhibiting plasma kallikrein is a clinically validated therapeutic strategy to control the excessive production of bradykinin, the key mediator of swelling in HAE.^{[1][4]} **Feniralstat** (KVD-824) is a novel, orally administered small molecule designed to selectively inhibit plasma kallikrein.^{[5][6][7]}

Comparative Analysis of Plasma Kallikrein Inhibitors

To objectively assess the specificity of **Feniralstat**, its inhibitory potency against plasma kallikrein and other related serine proteases is compared with that of other prominent inhibitors: Berotralstat, Ecallantide, and Lanadelumab.

Potency Against Human Plasma Kallikrein

The following table summarizes the in vitro potency of each inhibitor against human plasma kallikrein, expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i). Lower values indicate higher potency.

Inhibitor	Type	IC ₅₀ / K _i (Human Plasma Kallikrein)
Feniralstat (KVD-824)	Small Molecule	6.7 nM (IC ₅₀)[5][6]
Berotralstat	Small Molecule	0.44 nM (K _i)[3]
Ecallantide	Recombinant Protein	25 pM (K _i)[5]
Lanadelumab (DX-2930)	Monoclonal Antibody	0.120 nM (K _i)[8]

Note: IC₅₀ and K_i are related but not identical measures of inhibitor potency. A direct comparison should be made with caution.

Selectivity Profile

An ideal inhibitor should exhibit high selectivity for its target enzyme over other related enzymes to minimize the risk of off-target side effects. The following table presents the selectivity profile of **Feniralstat** and Berotralstat against a panel of related serine proteases.

Inhibitor	Plasma Kallikrein	KLK1	Factor XIa	Factor XIIa	Thrombin	Trypsin	Plasmin
Feniraltat (KVD-824)	6.7 nM (IC50)[5][6]	>40 µM (IC50)[5][6]	>40 µM (IC50)[5][6]	>40 µM (IC50)[5][6]	-	-	-
Berotraltat	0.44 nM (Ki)[3]	-	-	-	>4,500-fold higher IC50 vs pKal[3]	>4,500-fold higher IC50 vs pKal[3]	>56,000-fold higher IC50 vs pKal[3]

Lanadelumab has demonstrated high specificity, showing no inhibition of 20 other serine proteases, including the closely related Factor XIa, at a concentration of 1 µM.[9]

Experimental Methodologies

The data presented in this guide are derived from established in vitro enzymatic assays. The following sections detail the typical protocols used to determine inhibitor potency and selectivity.

Plasma Kallikrein Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of plasma kallikrein.

Principle: Plasma kallikrein cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials:

- Purified human plasma kallikrein

- Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[10][11][12]
- Assay buffer (e.g., 0.05 M Tris-NaCl, pH 7.5)[10]
- Test inhibitor (e.g., **Feniralstat**) at various concentrations
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
- Add the different concentrations of the test inhibitor to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
- Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
- The initial reaction velocity is calculated for each inhibitor concentration.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protease Selectivity Profiling

To assess the specificity of an inhibitor, its activity is tested against a panel of related proteases.

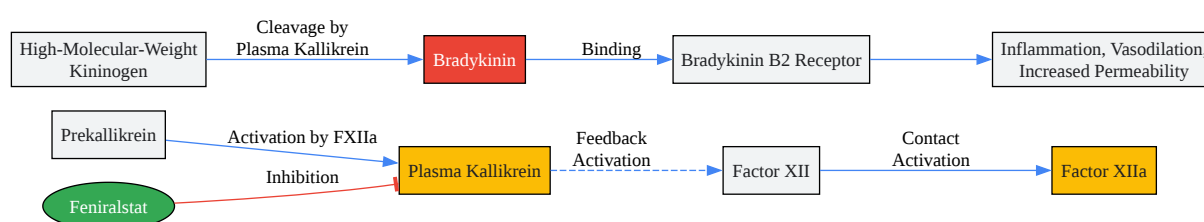
Principle: The inhibitory activity of the test compound is measured against a variety of proteases using specific substrates for each enzyme. The IC₅₀ or K_i value is determined for each protease, and the ratio of these values to that of the primary target (plasma kallikrein) indicates the inhibitor's selectivity.

Procedure:

- A panel of relevant proteases is selected (e.g., tissue kallikrein (KLK1), Factor XIa, Factor XIIa, thrombin, trypsin, plasmin).
- For each protease, a specific enzymatic assay is performed, typically using a fluorogenic or chromogenic substrate optimized for that enzyme.
- The test inhibitor is serially diluted and incubated with each protease before the addition of its respective substrate.
- The IC₅₀ value for each protease is determined as described in the plasma kallikrein inhibition assay.
- The selectivity is calculated by dividing the IC₅₀ value for the off-target protease by the IC₅₀ value for plasma kallikrein. A higher ratio indicates greater selectivity.

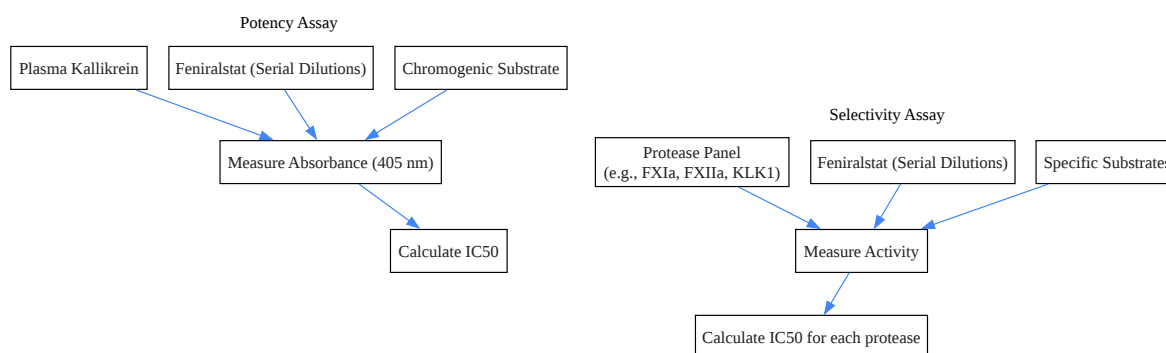
Visualizing Key Pathways and Workflows

To further illustrate the context of **Feniralstat**'s mechanism and the methods for its validation, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: The Kallikrein-Kinin System and the inhibitory action of **Feniralstat**.



[Click to download full resolution via product page](#)

Caption: Workflow for determining inhibitor potency and selectivity.

Conclusion

The available in vitro data demonstrates that **Feniraltat** is a potent inhibitor of human plasma kallikrein.[5][6] Furthermore, the selectivity profiling indicates that **Feniraltat** possesses a high degree of specificity for its target enzyme, with significantly weaker activity against other related serine proteases.[5][6] This high selectivity is a desirable characteristic for a therapeutic agent, suggesting a lower potential for off-target effects. When compared to other plasma kallikrein inhibitors, **Feniraltat**'s potency is within the nanomolar range, similar to the small molecule inhibitor Berotralstat, while the biologic agents Ecallantide and Lanadelumab exhibit even higher potency in the picomolar range. The clinical development of **Feniraltat** for HAE was unfortunately halted due to safety concerns unrelated to its on-target activity. However, the biochemical profile of **Feniraltat** highlights its designed specificity and potency as a plasma kallikrein inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 2. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. coachrom.com [coachrom.com]
- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Feniralstat's Specificity for Plasma Kallikrein: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#validating-the-specificity-of-feniralstat-for-plasma-kallikrein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com